6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-3-9-23-10-8-15-16(11-23)27-20(18(15)19(21)25)22-17(24)12-26-14-6-4-13(2)5-7-14;/h4-7H,3,8-12H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCRFNEXWHKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Observations:
Position 6 Substituents :
- Propyl (target compound) balances lipophilicity and steric effects compared to smaller (ethyl) or bulkier (isopropyl) groups. Ethyl and isopropyl analogs prioritize metabolic stability or receptor fit, respectively .
- Benzyl (methyl ester derivative) introduces aromaticity but may reduce solubility .
Naphthyl acetamido analogs () leverage extended aromatic systems for hydrophobic binding but may increase molecular weight and toxicity risks.
Position 3 Functional Groups :
- Carboxamide (target) facilitates hydrogen bonding with biological targets, unlike ester derivatives (e.g., methyl/ethyl esters in –12), which prioritize lipophilicity over solubility .
Salt Forms :
- Hydrochloride salts (target, –10) improve bioavailability compared to free bases.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents like DMF), and reaction time. For example, amide coupling steps often require anhydrous conditions and catalysts like HATU or EDCI. Intermediate purification via column chromatography or recrystallization is critical to minimize impurities. Analytical validation using HPLC (≥95% purity) and NMR (to confirm functional groups) is essential at each stage .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Structural confirmation relies on a combination of spectroscopic methods:
- 1H/13C NMR : To verify proton environments and carbon frameworks, especially distinguishing between aromatic (thienopyridine) and aliphatic (tetrahydro) regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Provides definitive 3D structural data, though this requires high-quality crystals .
Q. What are the recommended solubility and stability profiles for this compound in experimental settings?
Preliminary solubility tests in DMSO, methanol, and aqueous buffers (pH 4–8) are advised. Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should be conducted using HPLC to monitor degradation products. Evidence suggests similar compounds exhibit stability in inert atmospheres (argon) but degrade under prolonged UV light .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved?
Discrepancies in bioactivity (e.g., IC50 variability in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and ensure compound integrity via post-assay HPLC. Control experiments with known inhibitors are critical .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like ATF4. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models trained on analogous thienopyridine derivatives may predict ADMET properties .
Q. How can researchers design experiments to elucidate the reaction mechanism of key synthetic steps (e.g., cyclization or sulfonylation)?
Mechanistic studies may involve:
- Isotopic Labeling : Track sulfur or nitrogen atoms using 34S or 15N isotopes in intermediates .
- Kinetic Analysis : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps .
- In Situ Spectroscopy : Real-time FTIR or Raman spectroscopy to detect transient intermediates .
Q. What strategies mitigate side reactions during functional group modifications (e.g., acetamido or propyl group addition)?
- Protecting Groups : Use Boc or Fmoc for amines during heterocycle formation .
- Low-Temperature Conditions : For electrophilic substitutions (e.g., -S-tolyl addition), maintain ≤0°C to suppress polysubstitution .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to avoid over-reduction .
Methodological Resources
- Synthetic Protocols : Refer to validated procedures for analogous tetrahydrothienopyridine derivatives in peer-reviewed patents .
- Analytical Workflows : Combine LC-MS for purity, 2D NMR (COSY, HSQC) for structural elucidation, and thermal analysis (DSC) for polymorph screening .
- Safety Protocols : Adopt glovebox techniques for air-sensitive steps and consult SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
